Product packaging for 2-Diazoniobenzoate(Cat. No.:)

2-Diazoniobenzoate

Cat. No.: B1251585
M. Wt: 148.12 g/mol
InChI Key: FKZBDLSCPJIJRH-UHFFFAOYSA-N
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Description

2-Diazoniobenzoate is an organic diazonium salt with the general formula R–N₂⁺ X⁻, where the benzoate anion acts as the counterion . Diazonium salts are a class of highly versatile and reactive compounds widely used as intermediates in organic synthesis and material functionalization . They are typically prepared in situ from the corresponding aniline precursor via a diazotization reaction with nitrous acid at low temperatures (0-5 °C) . The diazonium group (N₂⁺) is a superb leaving group, enabling a range of substitution reactions to introduce various functional groups onto an aromatic ring that are otherwise difficult to achieve . Key research applications include serving as a precursor in Sandmeyer reactions for the synthesis of aryl halides , and as an electrophile in diazo coupling reactions with electron-rich aromatics like phenols and anilines to form azo compounds, which are fundamental to the production of dyes and pigments . Beyond synthetic chemistry, diazonium salts have significant utility in materials science. They are extensively used for the covalent surface modification of various inorganic and organic fillers, such as carbon allotropes, silica, and cellulose, to enhance the properties of polymer composites . Furthermore, in biochemistry, aromatic diazonium ions can act as covalent probes, modifying tyrosine and histidine residues in proteins to study phosphorylation pathways and enzyme inhibition . As a benzoate salt, this compound may offer improved stability and solubility properties compared to simpler diazonium salts like chlorides . Handle with care, as diazonium salts can be unstable and are typically used immediately after preparation. This product is intended for research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O2 B1251585 2-Diazoniobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diazoniobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-9-6-4-2-1-3-5(6)7(10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZBDLSCPJIJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])[N+]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801275113
Record name Benzenediazonium, 2-carboxy-, inner salt
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URL https://comptox.epa.gov/dashboard/DTXSID801275113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1608-42-0
Record name Benzenediazonium, 2-carboxy-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1608-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 2-carboxy-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Diazoniobenzoate and Its Precursors

Classical Diazotization Routes from Anthranilic Acid Derivatives

The classical synthesis of 2-diazoniobenzoate relies on the diazotization of anthranilic acid. This process typically involves the reaction of the amino group of anthranilic acid with a source of nitrous acid, generated in situ.

Stoichiometric Reagents and Reaction Conditions

The standard method for the diazotization of anthranilic acid involves the use of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) wvu.eduresearchgate.netgoogle.com. The acid reacts with sodium nitrite to generate nitrous acid (HNO₂), which is the active diazotizing agent wvu.edu.

A typical procedure involves dissolving or suspending anthranilic acid in an aqueous solution containing the strong acid, followed by the slow addition of an aqueous solution of sodium nitrite while maintaining a low temperature, usually between 0-5 °C wvu.eduresearchgate.netorgsyn.orggoogle.com. The low temperature is crucial to maintain the stability of the diazonium salt, as these species can be prone to decomposition at higher temperatures wvu.eduucl.ac.uk.

The stoichiometry generally requires at least one equivalent of sodium nitrite per equivalent of anthranilic acid, although a slight excess of sodium nitrite is often used to ensure complete diazotization wvu.eduorgsyn.orggoogle.com. The strong acid is typically used in excess to facilitate the formation of nitrous acid and maintain an acidic environment wvu.edugoogle.comorgsyn.orggoogle.com. For instance, a procedure might use anthranilic acid, concentrated hydrochloric acid, and an aqueous solution of sodium nitrite orgsyn.org. Another method utilizes anthranilic acid and hydrochloric acid, followed by the addition of sodium nitrite solution researchgate.net. The reaction mixture is typically stirred during the addition of sodium nitrite to ensure efficient mixing and reaction wvu.eduorgsyn.org.

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound synthesized via classical diazotization requires careful control of reaction parameters. Key factors include temperature, the rate of addition of the nitrite solution, and the acidity of the reaction medium wvu.eduorgsyn.orggoogle.com.

Maintaining a low temperature (0-5 °C) is critical to minimize the decomposition of the highly reactive diazonium salt wvu.eduorgsyn.orgucl.ac.uk. The slow, dropwise addition of the sodium nitrite solution is also important to prevent the buildup of excessive concentrations of nitrous acid, which can lead to side reactions and reduce purity wvu.edu. Efficient stirring ensures homogeneous mixing and helps maintain a consistent temperature throughout the reaction wvu.eduorgsyn.org.

The concentration and type of acid used can also influence the reaction. While strong mineral acids like HCl and H₂SO₄ are commonly employed, the specific acid and its concentration can affect the solubility of the intermediates and the stability of the final product wvu.edugoogle.com.

Isolation of solid this compound can be hazardous due to its potential for explosive decomposition when dry or scraped chemicalbook.comthieme-connect.de. Therefore, it is often generated in situ and used immediately in subsequent reactions, or handled as a wet solid or a suspension in a suitable solvent chemicalbook.comthieme-connect.de. When isolation is necessary, procedures may involve filtration and washing with cold solvents orgsyn.orgorgsyn.org. The purity of the resulting product can be assessed by techniques such as melting point analysis, although this compound is often characterized by its reactivity as a benzyne (B1209423) precursor orgsyn.org. Research findings indicate that the yield can be influenced by the specific conditions and the scale of the reaction orgsyn.orgorgsyn.org.

Alternative and Modified Preparative Strategies

Beyond the classical approach, alternative and modified strategies have been developed for the preparation of this compound and its precursors. These methods often aim to improve safety, efficiency, or enable specific downstream applications.

Use of Alkyl Nitrites for in Situ Generation

Alkyl nitrites, such as isoamyl nitrite (isopentyl nitrite), offer an alternative method for the diazotization of anthranilic acid, particularly for in situ generation of this compound chemicalbook.comorgsyn.orgchemicalbook.com. This aprotic diazotization method can be advantageous in certain reaction systems chemicalbook.com.

In this approach, anthranilic acid is reacted with an alkyl nitrite, often in an organic solvent like tetrahydrofuran (B95107) (THF) orgsyn.org. The alkyl nitrite acts as the source of the nitrosonium ion, which initiates the diazotization process wvu.educhemicalbook.com. The reaction is typically carried out at moderate temperatures, sometimes slightly above 0 °C, and can be influenced by the presence of catalysts such as trichloroacetic acid or trifluoroacetic acid orgsyn.org.

The use of alkyl nitrites allows for the generation of this compound directly in the reaction medium where it will be consumed, avoiding the need for isolation of the potentially unstable solid chemicalbook.com. Various alkyl nitrites, including ethyl, n-butyl, t-butyl, and n-amyl nitrite, have been reported to be effective orgsyn.org. The stoichiometry generally involves the use of at least a slight excess of the alkyl nitrite relative to anthranilic acid orgsyn.org.

Precursor Design for Enhanced Stability or Reactivity

While this compound itself is a direct precursor to benzyne, the design of modified precursors can offer enhanced stability or tailored reactivity for specific synthetic transformations. Although the primary focus remains on the diazotization of anthranilic acid derivatives, research explores alternative starting materials or modified diazonium salts.

One area of exploration involves the use of substituted anthranilic acids to generate substituted this compound derivatives. The presence of different substituents on the aromatic ring can influence the stability and reactivity of the resulting diazonium salt orgsyn.orgsci-hub.se. However, it has been noted that certain substituents, such as nitro groups or halogens at specific positions, can make the diazotization challenging or the resulting diazonium salt unstable orgsyn.org.

Another aspect of precursor design relates to the counterion associated with the diazonium species. While the inner salt form (this compound) is commonly discussed, the diazonium carboxylate can also exist as a salt with a suitable anion, such as chloride thieme-connect.deorgsyn.org. The nature of the counterion can impact the solubility and handling properties of the diazonium compound.

Furthermore, alternative methods for generating reactive intermediates akin to benzyne, without directly isolating this compound, are also relevant to precursor design. These might involve different functional groups that can undergo decomposition to form the desired reactive species under specific conditions thieme-connect.deresearchgate.net.

Mechanistic Elucidation of 2 Diazoniobenzoate Reactivity

Thermal Decomposition Pathways: Benzyne (B1209423) Generation

Thermal decomposition is a primary method for generating benzyne from 2-diazoniobenzoate. Upon heating, this compound undergoes fragmentation, extruding nitrogen (N₂) and carbon dioxide (CO₂) to form benzyne. This process is a classic example of how unstable diazonium salts can serve as sources of highly reactive intermediates. researchgate.netcbijournal.com

Kinetics of Nitrogen Extrusion and Carbon Dioxide Release

The thermal decomposition of this compound involves the sequential or concerted release of nitrogen and carbon dioxide. The kinetics of this process are crucial for understanding the reaction mechanism. Research has focused on determining the rate constants and activation parameters associated with the extrusion of these small molecules. While specific kinetic data for this compound decomposition were not extensively detailed in the search results, studies on the thermal decomposition of similar carboxylate salts provide insight into potential mass loss patterns and peak decomposition temperatures. For instance, ammonium (B1175870) benzoate (B1203000) shows a main peak decomposition temperature around 194.72°C with significant mass loss attributed to the vaporization of ammonia (B1221849) and the entire salt. unca.edu The decomposition of poly(ethylene terephthalate) also involves thermal degradation with the evolution of small molecules like carbon monoxide and carbon dioxide, and the kinetics are influenced by temperature and environment. canada.ca

Concerted versus Stepwise Fragmentation Models

The fragmentation of this compound to benzyne, nitrogen, and carbon dioxide can theoretically occur via concerted or stepwise mechanisms. A concerted mechanism would involve the simultaneous breaking of the C-N and C-C bonds and the formation of the triple bond in benzyne, along with the release of N₂ and CO₂ in a single step. A stepwise mechanism would involve distinct intermediates formed sequentially. While the search results did not provide definitive experimental evidence explicitly detailing concerted versus stepwise fragmentation specifically for this compound, the concept of concerted reactions involves all bond changes occurring in a single step, in contrast to stepwise reactions which involve multiple steps and intermediates. ucla.edu The generation of benzyne from other precursors, such as the oxidation of 1-aminobenzotriazole, is also discussed in the context of benzyne chemistry. researchgate.net Theoretical studies on substituted arynes have calculated their structures and discussed reaction mechanisms, sometimes suggesting biradical pathways which could imply stepwise processes depending on the specific reaction. researchgate.net

Influence of Solvent and Temperature on Decomposition

The solvent and temperature significantly influence the rate and pathway of this compound decomposition. Higher temperatures generally lead to faster decomposition rates. The choice of solvent can affect the stability of the diazonium salt and the polarity of the reaction environment, potentially influencing the transition state and the energy barrier of the decomposition. While direct experimental data on the solvent and temperature effects for this compound were not prominently featured, related studies on thermal decomposition of other compounds highlight the importance of these factors. For example, the thermal decomposition of poly(ethylene terephthalate) is affected by pyrolysis temperature and the presence of air. canada.ca The sulfuration of norbornene, which involves likely polar transition states, is favored by polar solvents and lower temperatures. researchgate.net The stability of diazonium compounds in general is known to be influenced by temperature, with many being unstable at elevated temperatures. cbijournal.com

Photochemical Activation Mechanisms

In addition to thermal decomposition, this compound can also undergo photochemical activation to generate benzyne. Irradiation with light provides the necessary energy to initiate the fragmentation process. This method offers an alternative route to access benzyne, often under milder conditions compared to high-temperature thermal decomposition. Photochemical reactions involving diazo compounds leading to reactive intermediates like carbenes and subsequent rearrangements have been reported. thieme-connect.dersc.org While the specific photochemical mechanism for this compound was not detailed, photochemical methods are known for generating reactive species through the cleavage of labile bonds, such as the O-O bond in peroxides to generate benzyne. masterorganicchemistry.com

Intermediates and Transition States in Decomposition

The decomposition of this compound proceeds through specific intermediates and transition states. Intermediates are transient species formed during the reaction that exist in local energy minima on the reaction coordinate, while transition states are high-energy, unstable configurations representing the peak of an energy barrier between reactants, intermediates, or products. tutorchase.comsolubilityofthings.comyoutube.com In the case of this compound decomposition, the primary intermediate is benzyne, a highly strained molecule with a formal triple bond within an aromatic ring. nih.govnih.gov The transition states involve the specific arrangements of atoms as the bonds break and form during the extrusion of N₂ and CO₂. While the precise structures and energies of these transition states for this compound decomposition require detailed computational or advanced spectroscopic studies not found in the provided results, the general concept of transition states as the highest energy points along the reaction pathway is fundamental to understanding reaction kinetics and mechanisms. tutorchase.comsolubilityofthings.comyoutube.com The formation of benzyne from benzenediazonium-2-carboxylate has been discussed as a method for generating this reactive intermediate in situ for various reactions, implying the existence of a pathway involving transition states leading to benzyne. researchgate.net

Data tables based on the text:

Compound NamePubChem CID
This compound11137315
Benzyne123068
Benzene (B151609)241
Decomposition ParameterAmmonium Benzoate Data unca.eduRelevance to this compound
Main Peak Temperature (°C)194.72Provides context for thermal stability of carboxylates
Mass Loss at Peak Temp. (%)88.4Illustrates significant mass loss upon decomposition
Proposed Decomposition EventsVaporization of ammonia, vaporization of saltSuggests potential small molecule extrusion pathways

Applications of 2 Diazoniobenzoate in Organic Synthesis

Generation of Benzyne (B1209423) for Subsequent Trapping Reactions

The primary utility of 2-diazoniobenzoate stems from its ability to serve as a clean source of benzyne. Thermolysis of this compound results in the extrusion of stable molecules (N₂ and CO₂), driving the formation of benzyne researchgate.netpublish.csiro.aupublish.csiro.auwiley-vch.de. This method is advantageous as the gaseous byproducts simplify the reaction workup. The transient benzyne intermediate, characterized by a highly strained triple bond within the aromatic ring, is extremely reactive and rapidly undergoes reactions with suitable trapping agents nih.govwisc.edunih.govnsf.govwikipedia.orgresearchgate.netnih.gov.

Trapping reactions are crucial for capturing the short-lived benzyne and diverting it towards stable products. These reactions effectively intercept the benzyne before it can undergo undesirable side reactions like oligomerization. The nature of the trapping agent dictates the type of product formed, allowing for the synthesis of a diverse range of benzenoid compounds and polycyclic aromatic hydrocarbons nih.govwisc.eduresearchgate.netthieme-connect.de.

Cycloaddition Reactions Initiated by Benzyne

Benzyne is a highly competent dienophile and dipolarophile, readily participating in various cycloaddition reactions. These transformations are widely used for the construction of cyclic and polycyclic ring systems fused to a benzene (B151609) core wiley-vch.denih.govresearchgate.netnih.govuwindsor.caorgsyn.orgwikipedia.orgfiveable.meresearchgate.net.

Diels-Alder Reactions with Various Dienophiles

Benzyne acts as a 2π component in Diels-Alder ( [4+2] ) cycloaddition reactions with suitable dienes researchgate.netnih.govthieme-connect.de. This reaction pathway is a powerful method for synthesizing substituted naphthalenes and other polycyclic aromatic compounds. Cyclic dienes, such as furan (B31954) and cyclopentadienones, are particularly effective trapping agents for benzyne generated from this compound thieme-connect.de. The initial cycloadducts formed with cyclic dienes often undergo subsequent elimination reactions to restore aromaticity in the newly formed ring thieme-connect.de.

[2+2] Cycloadditions with Alkynes and Alkenes

Benzyne can also participate in [2+2] cycloaddition reactions with alkenes and alkynes, leading to the formation of four-membered rings fused to the benzene ring, specifically benzocyclobutenes and benzocyclobutadienes (though the latter are often highly unstable) researchgate.netpublish.csiro.aupublish.csiro.auresearchgate.netthieme-connect.de. The reaction with alkenes has been explored with various substituted alkenes, yielding substituted bicyclo publish.csiro.auresearchgate.netocta-1,3,5-trienes (benzocyclobutenes) researchgate.netpublish.csiro.aupublish.csiro.au. For example, the thermolysis of o-diazoniobenzoate in the presence of 1,1-dichloroethene, 1,1-dichloropropene, and 2-chloro-prop-2-enenitrile yielded substituted bicyclo publish.csiro.auresearchgate.netocta-1,3,5-trienes researchgate.netpublish.csiro.aupublish.csiro.au. Reactions with alkynes can sometimes lead to complex mixtures, including [2+2] cycloadducts as minor products thieme-connect.de.

[2+3] Cycloadditions with 1,3-Dipoles

Benzyne is an excellent dipolarophile and readily undergoes [2+3] cycloaddition reactions with various 1,3-dipoles, providing a direct route to five-membered heterocycles fused to a benzene ring wiley-vch.denih.govorgsyn.orgwikipedia.orgresearchgate.net. Examples of effective 1,3-dipoles include diazo compounds, azides, nitrones, and nitrile oxides wiley-vch.dewikipedia.org. The reaction with diazo compounds is a significant method for the synthesis of indazoles orgsyn.org. For instance, the reaction of benzyne (generated from an o-silylaryl triflate precursor, analogous in reactivity to benzyne from this compound) with monosubstituted diazo compounds leads to the formation of 1H-indazoles orgsyn.org. Similarly, the reaction of benzyne with azides can yield benzotriazoles nih.gov.

Regioselectivity and Stereoselectivity in Cycloadditions

The regioselectivity and stereoselectivity of cycloaddition reactions involving benzyne can be influenced by the substituents on both the benzyne intermediate and the reacting partner (dienophile or dipolarophile), as well as the reaction conditions wiley-vch.deresearchgate.netnih.govuwindsor.camasterorganicchemistry.com. In the case of substituted benzynes, the electronic and steric properties of the substituents can direct the orientation of the incoming dienophile or dipole, leading to preferred regioisomers wiley-vch.deresearchgate.netmasterorganicchemistry.com. For example, theoretical studies on the cycloaddition of substituted arynes with ketene (B1206846) dialkyl acetals have explored the factors governing regioselectivity researchgate.net. In some cases, the regioselectivity can be rationalized by considering the electronic distribution in the benzyne or through computational studies researchgate.netmasterorganicchemistry.com. Stereoselectivity is particularly relevant in reactions with chiral dienophiles or in the formation of multiple stereocenters, and research continues to explore methods for controlling the stereochemical outcome nih.govuwindsor.ca.

Nucleophilic Additions to Benzyne

Beyond cycloaddition reactions, benzyne is also highly susceptible to attack by nucleophiles nih.govwisc.edunih.govmasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com. The strained triple bond in benzyne is electrophilic and readily reacts with a variety of nucleophiles, including amines, alkoxides, and carbanions masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com. This nucleophilic addition pathway provides a means to introduce a single functional group onto the aromatic ring. The addition typically occurs across the triple bond, leading to the formation of an aryl anion intermediate, which is then protonated to yield the substituted aromatic product masterorganicchemistry.comlibretexts.org. The regiochemistry of nucleophilic addition to substituted benzynes can be influenced by the nature and position of the substituents masterorganicchemistry.com.

Trapping with Heteroatom Nucleophiles (e.g., Alcohols, Amines, Thiols)

Benzyne is highly susceptible to attack by nucleophiles, including those containing heteroatoms such as oxygen (alcohols), nitrogen (amines), and sulfur (thiols). sci-hub.se The reaction typically involves the nucleophile adding across the strained triple bond of benzyne.

Alcohols can react with benzyne to form aryl ethers. nih.gov This reaction can occur via competitive pathways, including addition and hydrogen transfer. nih.gov Studies have indicated that the addition of alcohols to benzyne can be second order in the alcohol concentration. nih.gov

Amines readily react with isocyanates, and thiols also react efficiently, often under base catalysis. rsc.org While the provided search results discuss the reactions of isocyanates with these nucleophiles, the principle of nucleophilic attack on an electrophilic species like benzyne is analogous. Amines and thiols, being good nucleophiles, can effectively trap benzyne generated from this compound, leading to the formation of arylamines and aryl thiols (or their derivatives), respectively.

Insertion Reactions and C-H Activation

Benzyne can undergo insertion reactions, including those involving C-H bonds. While direct insertion into saturated C-H bonds is less common, benzyne can participate in reactions that formally result in the insertion of a phenylene unit into a bond.

C-H activation strategies can also be employed in conjunction with benzyne chemistry. For instance, palladium-catalyzed ortho C-H activation of benzoic acids can generate a palladium-associated aryne intermediate, which subsequently undergoes reactions like trimerization to form triphenylenes. rsc.org Although this specific example describes benzyne generation from a different precursor, it illustrates the link between C-H activation and aryne chemistry, a field where this compound plays a significant role as a benzyne source. Cascade annulation reactions initiated by C-H activation have also been developed for the synthesis of polycyclic structures. nih.gov

Cascade and Multicomponent Reactions Employing Benzyne

Benzyne generated from this compound is a valuable intermediate in cascade and multicomponent reactions, allowing for the rapid construction of complex molecular architectures in a single process. nih.gov These reactions involve a sequence of transformations that occur without isolation of intermediates.

Multicomponent reactions, where three or more reactants combine to form a product, benefit from the high reactivity of benzyne. nih.gov The in situ generation of benzyne from this compound in the presence of multiple reactive partners can lead to the formation of intricate molecules. While specific examples of cascade or multicomponent reactions explicitly using this compound were not detailed in the provided snippets, the general reactivity of benzyne in such processes is well-established. For example, benzyne can participate in [3+2] cycloadditions with diazo compounds to synthesize substituted indazoles. orgsyn.org

Synthesis of Polycyclic Aromatic Hydrocarbons and Heterocycles

Benzyne chemistry is a powerful tool for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and various heterocycles. researchgate.netresearchgate.net The strained triple bond of benzyne makes it an excellent dienophile in Diels-Alder reactions and also capable of participating in [2+2] and [3+2] cycloadditions. nih.gov

The Diels-Alder reaction between benzyne and a suitable diene is a common method for constructing fused aromatic systems. nih.gov Intramolecular versions of this reaction, where the diene and the benzyne precursor are part of the same molecule, provide access to highly condensed polycyclic structures. nih.gov For instance, intramolecular [4+2] cycloadditions of benzynes with conjugated enynes, arenynes, and dienes have been shown to furnish complex PAHs. nih.gov

Benzyne cycloadditions are also widely used for the synthesis of nitrogen-containing heterocycles. researchgate.net Reactions involving in situ generated benzynes can lead to the formation of diverse heterocyclic compounds through [n+2] cyclization strategies. researchgate.net Examples include the synthesis of indazoles via [3+2] cycloaddition with diazo compounds. orgsyn.org The synthesis of twisted polycyclic aromatic hydrocarbons has also been achieved using benzyne-trapping chemistry. ntu.edu.sg

The synthesis of PAHs and heterocycles using benzyne often relies on cycloaddition reactions. The following table summarizes some types of cycloadditions involving benzyne:

Cycloaddition TypePartnersProducts
[4+2] (Diels-Alder)DienesFused aromatic systems, PAHs
[2+2]Alkenes, AlkynesBenzocyclobutenes, strained systems
[3+2]1,3-Dipoles (e.g., Diazo)Five-membered heterocycles (e.g., Indazoles)

These cycloaddition reactions, often initiated by the generation of benzyne from precursors like this compound, provide versatile routes to a wide range of cyclic and polycyclic compounds.

Advanced Spectroscopic and Analytical Investigations of 2 Diazoniobenzoate and Reactive Intermediates

In Situ Spectroscopic Characterization of Benzyne (B1209423) and Related Species

The transient nature of benzyne and related intermediates necessitates in situ spectroscopic methods for their detection and characterization. Techniques capable of studying species with short lifetimes or under cryogenic conditions are particularly valuable.

Matrix Isolation Infrared (IR) Spectroscopy

Matrix isolation IR spectroscopy is a powerful technique for studying unstable molecules and reactive intermediates by trapping them in an inert solid matrix (such as argon or neon) at very low temperatures (typically < 20 K). researchgate.netresearchgate.net This cryogenic environment restricts molecular rotation, simplifying IR spectra and allowing for the identification of vibrational modes of isolated species. researchgate.netresearchgate.net This technique has been successfully applied to characterize benzyne (m-benzyne), allowing for the assignment of its IR absorptions by comparison with computational studies. acs.orgnih.gov Studies involving perdeuterated derivatives have further aided in the assignment of vibrational bands. acs.orgnih.gov While direct matrix isolation IR studies of 2-diazoniobenzoate decomposition products prior to benzyne formation were not specifically detailed in the provided information, the technique's efficacy in characterizing the benzyne intermediate generated from various precursors is well-established.

Time-Resolved UV-Vis Spectroscopy

Time-resolved UV-Vis spectroscopy is employed to study the kinetics and spectral properties of transient species with lifetimes ranging from picoseconds to milliseconds. This technique involves initiating a reaction or process with a short pulse of light (or other trigger) and then monitoring the changes in UV-Vis absorption over time. It has been used to investigate the dynamics of reactions involving benzyne derivatives in solution, allowing for the observation and characterization of transient species formed during photoinduced reactions. rsc.org Time-resolved UV-Vis studies have also been applied to investigate intermediates like radical anions in related aromatic systems. rsc.orgresearchgate.net Although specific time-resolved UV-Vis data for intermediates formed directly from this compound decomposition were not found in the provided snippets, the technique is suitable for capturing the fleeting presence of intermediates like benzyne and monitoring their subsequent reactions.

Low-Temperature Nuclear Magnetic Resonance (NMR) Studies

Low-temperature NMR spectroscopy allows for the characterization of unstable or reactive species by slowing down chemical exchange processes and increasing their lifetimes on the NMR timescale. While benzyne itself is too reactive for routine detection by standard NMR in solution, low-temperature NMR has been used to characterize other reactive intermediates such as chiral benzylic carbocations. nih.gov Studies involving benzene (B151609) confined in mesoporous materials at low temperatures using solid-state NMR have provided insights into molecular dynamics in constrained environments. fu-berlin.dejournaldephysique.orgacs.org Although direct low-temperature NMR spectroscopic data for the benzyne intermediate generated from this compound were not explicitly available in the provided information, NMR is a valuable tool for analyzing reaction mixtures and confirming the structure of products, which indirectly supports the involvement of intermediates. thieme-connect.com Reports suggest that NMR data for o-benzynes have been reported, though their interpretation may be subject to ongoing discussion. researchgate.net

Mechanistic Probes Using Isotopic Labeling

Isotopic labeling is a powerful analytical tool used to elucidate reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. By substituting one or more atoms in a reactant with an isotope (such as 14C, 13C, or 2H), researchers can follow the movement of the label to determine which atoms in the reactant end up in specific positions in the product. ias.ac.infiveable.me This approach has been particularly effective in providing evidence for the existence of the benzyne intermediate in nucleophilic aromatic substitution reactions. ias.ac.infiveable.mechemistrysteps.comjove.commasterorganicchemistry.com

A classic example involves the reaction of 14C-labeled chlorobenzene (B131634) with a strong base like potassium amide. chemistrysteps.commasterorganicchemistry.com If the reaction proceeded via a simple addition-elimination mechanism, the radioactive label would remain exclusively at the carbon atom originally bonded to the chlorine. However, experiments showed that the radioactive label was scrambled, appearing at both the carbon where the leaving group was initially attached and the adjacent carbon in the aniline (B41778) product. chemistrysteps.commasterorganicchemistry.com This observation is consistent with the formation of a symmetrical benzyne intermediate, where the two carbons involved in the triple bond become equivalent, allowing for nucleophilic attack at either position with roughly equal probability, leading to a 50:50 distribution of the label in the product. chemistrysteps.comjove.commasterorganicchemistry.com Deuterium labeling can also be used to track hydrogen atom movements and analyze isotopomers by NMR spectroscopy. ias.ac.infiveable.mersc.org

Elucidation of Reaction Pathway Intermediates

The primary reactive intermediate generated from the decomposition of this compound is benzyne (1,2-didehydrobenzene). thieme.deresearchgate.net this compound undergoes thermal or photochemical decomposition, typically involving the loss of nitrogen gas (N2) and carbon dioxide (CO2), to form benzyne. Benzyne is characterized by a highly strained triple bond within the benzene ring, resulting from the overlap of two sp2 orbitals in the plane of the ring. chemistrysteps.commasterorganicchemistry.compearson.comegyankosh.ac.in This strained triple bond makes benzyne exceedingly reactive. masterorganicchemistry.compearson.comegyankosh.ac.in

Benzyne is a transient species with a very short lifetime. egyankosh.ac.in Its high reactivity drives it to rapidly react with any available nucleophile or undergo cycloaddition reactions, such as Diels-Alder reactions, acting as a dienophile. chemistrysteps.comresearchgate.netpearson.com The formation of specific products in reactions initiated by this compound decomposition provides indirect evidence for the intermediacy of benzyne. The product distribution in reactions with substituted aromatic halides and strong bases, as revealed by techniques like NMR, further supports the symmetrical nature of the benzyne intermediate and its subsequent reactions. thieme-connect.comchemistrysteps.comegyankosh.ac.inlibretexts.org The use of isotopic labeling, as discussed previously, has been instrumental in confirming the benzyne mechanism and ruling out alternative pathways. ias.ac.inchemistrysteps.comjove.commasterorganicchemistry.com

While benzyne is the key intermediate, the decomposition of this compound may potentially involve other transient species or transition states leading to benzyne formation, although detailed spectroscopic characterization of these specific intermediates from this compound itself was not extensively covered in the provided search results.

Computational and Theoretical Studies on 2 Diazoniobenzoate and Aryne Reactivity

Quantum Chemical Calculations of Molecular and Transition State Geometries

Quantum chemical calculations are fundamental in determining the optimized molecular structures of 2-diazoniobenzoate, the benzyne (B1209423) intermediate, and the transition states involved in their reactions. These calculations provide precise bond lengths, angles, and dihedral angles, offering a detailed geometric understanding at the atomic level. Studies employing methods like DFT have been used to calculate the theoretical structures of substituted arynes, including benzyne itself. researchgate.net The inherent distortion present in the geometry-optimized structures of arynes can provide insights into their reactivity and selectivity. nih.gov

Density Functional Theory (DFT) Studies on Reaction Energy Profiles and Activation Barriers

DFT is a widely applied computational method for studying the energetics of chemical reactions involving this compound and benzyne. DFT calculations can map out the reaction energy profiles, identifying intermediates and transition states along the reaction pathway. researchgate.net This allows for the determination of activation barriers, which are critical for understanding reaction rates and predicting feasibility. For instance, DFT calculations have been used to study the mechanism of reactions involving benzyne, such as cycloaddition reactions. thieme-connect.com These studies can reveal whether a reaction proceeds through a concerted or stepwise pathway and quantify the energy required to reach the transition state. rsc.org The activation barrier for a Diels-Alder reaction involving benzyne was calculated to be approximately 14.9–15.7 kcal/mol using DFT. thieme-connect.com

Solvation Models and Their Influence on Calculated Reactivity

The environment in which a reaction takes place significantly influences its outcome. Computational studies often incorporate solvation models to simulate the effect of solvents on the calculated properties and reactivity of this compound and benzyne. These models can range from implicit solvation models, which treat the solvent as a continuous dielectric medium, to explicit solvation models, which include individual solvent molecules in the calculations. Solvation can affect the stability of reactants, transition states, and products, thereby altering reaction energy profiles and activation barriers. researchgate.net Computational studies have explored solvent effects on the reactivity of benzyne, including its trapping reactions. rsc.org

Electronic Structure Analysis and Aromaticity of Benzyne

Understanding the electronic structure of benzyne is crucial for explaining its high reactivity. Benzyne is formally derived from benzene (B151609) by the removal of two hydrogen atoms from adjacent carbon atoms, resulting in a highly strained triple bond within the six-membered ring. Computational methods are used to analyze the electron distribution, orbital interactions, and the unique bonding situation in benzyne. Studies have investigated the aromaticity of benzyne isomers using various criteria, including energetic, magnetic, and delocalization criteria, often at the DFT level. researchgate.net While benzene is a classic aromatic system, the presence of the triple bond in benzyne perturbs the π-electron system. Computational studies have explored whether benzyne retains aromatic character or exhibits properties of a biradical. researchgate.net Analysis of electronic structure principles, such as minimum energy and maximum hardness, can also provide insights into the aromatic character of molecules like benzene. acs.org Different computational methods and basis sets can influence the calculated aromaticity indexes. rsc.org

Derivatives and Analogues of 2 Diazoniobenzoate in Synthetic Research

Substituted 2-Diazoniobenzoates: Electronic and Steric Effects on Reactivity

The reactivity of the benzyne (B1209423) intermediate generated from 2-diazoniobenzoate can be significantly influenced by the presence of substituents on the aromatic ring. These substituents exert both electronic and steric effects, which in turn affect the rate of benzyne formation, its stability, and the regioselectivity of its subsequent reactions.

Electronic Effects:

Substituents on the benzene (B151609) ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups alter the electron density of the aromatic ring, which has a profound impact on the stability of the benzyne and the carbocation intermediates formed during nucleophilic attack. libretexts.orglumenlearning.com

Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR), amino (-NR₂), and alkyl (-R) increase the electron density of the benzene ring. vedantu.com This generally leads to a destabilization of the benzyne intermediate, making it more reactive. However, in the context of electrophilic aromatic substitution, EDGs are known to activate the ring, increasing the rate of reaction. lumenlearning.comlibretexts.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) decrease the electron density of the ring. ucsb.edu This has a stabilizing effect on the benzyne intermediate, making it less reactive. EWGs deactivate the ring towards electrophilic attack. lumenlearning.comlibretexts.org

The position of the substituent relative to the diazonium and carboxylate groups is also crucial. The inductive effect, which is the transmission of charge through sigma bonds, and the resonance effect, which involves the delocalization of pi electrons, both play a role in modulating the reactivity. libretexts.org For instance, an EWG positioned to stabilize the negative charge that develops during a nucleophilic addition to the aryne can direct the regiochemical outcome of the reaction. masterorganicchemistry.com

Steric Effects:

Bulky substituents near the reactive "triple bond" of benzyne can hinder the approach of trapping agents, thereby influencing the stereoselectivity and regioselectivity of the reaction. For example, a large group at a position ortho to the benzyne moiety can favor the formation of one regioisomer over another by sterically blocking one of the reactive carbons. nih.gov

Table 1: Influence of Substituents on Benzyne Reactivity

Substituent Type Electronic Effect on Ring Effect on Benzyne Reactivity Common Examples
Electron-Donating Increases electron density Increases reactivity -OCH₃, -N(CH₃)₂, -CH₃
Electron-Withdrawing Decreases electron density Decreases reactivity -NO₂, -CN, -CF₃

This table is interactive. Click on the headers to sort the data.

Detailed Research Findings:

Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into the regioselectivities of reactions involving substituted benzynes. nih.gov These studies have shown that the inherent distortion in the geometry of unsymmetrical arynes can be used to predict the outcome of nucleophilic trapping and cycloaddition reactions. nih.govnih.gov For example, in 3-substituted benzynes, the regioselectivity of nucleophilic addition is often governed by the ability of the substituent to stabilize the developing negative charge on the adjacent carbon atom. masterorganicchemistry.com

Heterocyclic Analogues for Benzyne and Heteroaryne Generation

The concept of generating highly reactive intermediates from diazonium carboxylates has been extended to heterocyclic systems, leading to the formation of heteroarynes. These species, which are analogues of benzyne containing one or more heteroatoms in the aromatic ring, are valuable intermediates for the synthesis of functionalized heterocycles.

Common heterocyclic analogues used for heteroaryne generation include derivatives of:

Pyridine: Aminopyridinecarboxylic acids can be diazotized to form the corresponding pyridyne precursors. The resulting pyridynes are highly reactive and can be trapped by various nucleophiles and dienes.

Indole: The generation of indolynes from precursors such as indolyl silyltriflates provides access to a range of substituted indoles. nih.gov These precursors can be designed to generate specific indolyne regioisomers (e.g., 4,5-indolyne, 5,6-indolyne, and 6,7-indolyne). nih.gov

Other Heterocycles: The methodology has been applied to a variety of other heterocyclic systems, demonstrating the broad utility of this approach for generating diverse heteroarynes.

Table 2: Examples of Heterocyclic Analogues for Heteroaryne Generation

Heterocyclic Core Precursor Type Generated Heteroaryne
Pyridine Aminopyridinecarboxylic acid Pyridyne
Indole Hydroxyindole derivatives Indolyne
Quinoline Aminoquinolinecarboxylic acid Quinolyne

This table is interactive. Users can filter the data based on the heterocyclic core.

Detailed Research Findings:

Research on indolynes has demonstrated that their generation under mild, fluoride-mediated conditions allows for their trapping with a variety of reagents. nih.gov Computational and experimental studies have revealed that distortion energies within the indolyne intermediate play a key role in controlling the regioselectivity of nucleophilic additions. This understanding has enabled the design of substituted indolyne precursors that exhibit enhanced regioselectivity in their reactions. nih.gov

Strategies for Modulating Benzyne Reactivity and Selectivity

A key goal in aryne chemistry is to control the reactivity and selectivity of these transient intermediates. The design of the this compound precursor is the primary strategy for achieving this control.

Strategies based on Precursor Design:

Introduction of Directing Groups: By incorporating specific substituents onto the this compound precursor, chemists can direct the regioselectivity of subsequent trapping reactions. As discussed, EWGs tend to direct nucleophilic attack to the position that places the developing negative charge closer to the substituent. masterorganicchemistry.com

Use of Computational Models: The predictive power of computational models is increasingly being harnessed to design precursors that will lead to a desired reactivity and selectivity. nih.gov By calculating the geometries and energies of substituted benzynes and their transition states, researchers can anticipate the outcome of a reaction and rationally design the optimal precursor. nih.govresearchgate.net

Designer "Quasi-Benzyne" Intermediates: Recent research has explored the generation of "quasi-benzyne" species from precursors like ortho-diiodotetrafluorobenzene. jh.edu While not generated from a diazonium salt, this work highlights the ongoing efforts to design novel precursors that generate benzyne-like reactivity under specific conditions, offering alternative ways to control the reaction. jh.edu

Table 3: Summary of Strategies to Modulate Benzyne Reactivity

Strategy Description Key Outcome
Substituent Effects Incorporating EDGs or EWGs on the precursor. Control of reaction rate and regioselectivity.
Precursor Modification Altering the structure of the aryne precursor. Fine-tuning of reaction conditions and reactivity.
Computational Design Using theoretical models to predict outcomes. Rational design of precursors for desired selectivity.

This table is interactive. Click on a strategy to see more detailed information.

Detailed Research Findings:

Studies on the amination of substituted benzynes have shown that the ratio of regioisomeric products is highly dependent on the nature and position of the substituent. For instance, the amination of 4-chlorobenzyne yields a mixture of 3-chloro and 4-chloroaniline, demonstrating that the substituent influences the site of nucleophilic attack. researchgate.net Furthermore, investigations into the reactions of 3-methoxybenzyne have provided insights into how substituents can modulate the chemoselectivity between competing nucleophilic addition and pericyclic reaction pathways. researchgate.net

Historical Development and Evolution of 2 Diazoniobenzoate in Academic Organic Chemistry

Pioneering Studies on Benzyne (B1209423) Generation and Detection

The concept of arynes, highly reactive species featuring a formal triple bond within an aromatic ring, emerged from early observations in organic chemistry. Initial speculation on the existence of an aryne intermediate appeared as early as 1902 with the work of Stoermer and Kahlert, who observed the formation of 2-ethoxybenzofuran from the reaction of 3-bromobenzofuran with base in ethanol. wiley-vch.de Later, in 1927, Bachmann and Clarke proposed benzyne as a reactive intermediate to explain the formation of triphenylene. wiley-vch.de Further compelling evidence for the intermediacy of benzyne came from classic experiments in the 1950s, which utilized isotope scrambling and trapping reactions. nih.gov

While early methods for generating benzyne often involved harsh conditions, such as the dehydrohalogenation of aryl halides with strong bases at high temperatures, the use of 1,2-disubstituted arenes allowed for milder conditions. wikipedia.org The conversion of anthranilic acid to 2-diazoniobenzene-1-carboxylate (2-diazoniobenzoate) by diazotization and neutralization provided a convenient and inexpensive precursor to benzyne. wikipedia.org this compound decomposes upon heating, releasing nitrogen and carbon dioxide to generate benzyne. wiley-vch.de Although this method has the advantage of gaseous byproducts, the explosive nature of diazonium compounds presents a practical limitation. wiley-vch.de

Milestones in Synthetic Applications of this compound

The ability to generate benzyne from this compound opened avenues for exploring its synthetic utility. Benzyne is a highly reactive intermediate that readily undergoes reactions with suitable trapping agents. Chemists have exploited this reactivity for the synthesis of a broad range of 1,2-disubstituted benzene (B151609) derivatives, as well as benzo-fused carbocycles and heterocycles that are challenging to synthesize by conventional methods. wiley-vch.de

One significant application is the use of benzyne generated from this compound in cycloaddition reactions. Benzyne can participate in Diels-Alder [4+2] cycloadditions. For instance, the reaction of benzyne (generated by the thermolysis of o-diazoniobenzoate) with certain alkenes has been examined, yielding substituted bicyclo bspublications.netlookchem.comocta-1,3,5-trienes resulting from [2+2] cycloaddition in some cases. researchgate.netresearchgate.net Nucleophilic additions to benzyne are also facile due to its electrophilic character. wikipedia.org

While specific quantitative data tables detailing yields or conditions solely using this compound from historical studies are not extensively detailed in the provided snippets, the qualitative descriptions highlight its role in enabling these fundamental reaction types. The reactions explored using benzyne generated from this compound laid the groundwork for understanding the scope of benzyne chemistry in synthesis.

An illustrative (conceptual) table of reaction types enabled by benzyne from this compound:

Reaction TypeDescriptionExample Products (General)
Cycloaddition ([4+2])Reaction with dienes to form cyclic adducts.Substituted tetralins, dihydroanthracenes
Cycloaddition ([2+2])Reaction with certain alkenes.Substituted bicyclo bspublications.netlookchem.comoctatrienes
Nucleophilic AdditionReaction with nucleophiles (e.g., amines, alkoxides) to form substituted arenes.1,2-Disubstituted benzenes

Impact on Reaction Mechanism Theory and Understanding of Reactive Intermediates

The study of benzyne generated from this compound significantly contributed to the understanding of reactive intermediates and reaction mechanisms. The existence and nature of benzyne were initially subjects of debate, with various structures, including zwitterionic and biradical forms, being considered alongside the strained alkyne representation. wiley-vch.de

Experiments using this compound as a source allowed for the characterization of benzyne's reactivity, demonstrating its highly electrophilic nature and its propensity for rapid reactions with nucleophiles and dienes. wikipedia.orgprinceton.edu Spectroscopic studies, including ¹³C NMR and IR data, later provided further evidence supporting resonance contributions from both triple-bond and cumulene-type structures for benzyne. princeton.edu Theoretical analyses, such as Hoffman's application of extended Hückel theory in 1968, helped explain benzyne's electrophilicity by showing a significantly lowered LUMO due to the geometric constraints on the triple bond. wikipedia.orgprinceton.edu These studies, facilitated by the generation of benzyne from precursors like this compound, were crucial in establishing benzyne as a distinct and important reactive intermediate in organic chemistry.

Role in Advancing Modern Synthetic Methodologies

While the explosive nature of this compound limited its large-scale industrial application, its reliability as a laboratory method for generating benzyne was pivotal in advancing the field of aryne chemistry. The knowledge gained from studying benzyne generated from this compound directly informed the development of milder and more functional-group-tolerant methods for generating arynes. wiley-vch.de

The success in utilizing benzyne from this compound in various trapping reactions spurred the search for alternative precursors that could provide access to benzyne and other arynes under less hazardous conditions. This led to the development of modern methods, such as the Kobayashi method involving the fragmentation of 2-(trimethylsilyl)phenyl triflates with fluoride (B91410) ions, which have significantly promoted aryne chemistry in recent years by offering better functional group compatibility. wiley-vch.denih.gov

Thus, this compound, despite its inherent limitations, served as a crucial historical tool that enabled fundamental research into benzyne chemistry, paving the way for the sophisticated aryne generation and reaction methodologies used in modern synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-diazoniobenzoate, and how can its purity be validated experimentally?

  • Methodological Answer : The synthesis of this compound typically involves diazotization of 2-aminobenzoic acid under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Key parameters include stoichiometric control of nitrous acid and reaction time to avoid over-decomposition. Post-synthesis, purity can be validated using HPLC (≥95% purity threshold) and characterized via 1^1H/13^{13}C NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and FT-IR (N=N stretch at ~2100 cm⁻¹). Ensure reproducibility by documenting temperature, solvent ratios, and catalyst concentrations .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectroscopy (absorbance at λₘₐₓ ≈ 300 nm) and quantify decomposition products using LC-MS. Include controls with inert atmospheres (N₂) to isolate oxidative vs. hydrolytic pathways. Data should be analyzed using first-order kinetics models to derive half-life values .

Q. What analytical techniques are critical for confirming the structural integrity of this compound in solution?

  • Methodological Answer : Use a combination of:

  • Cyclic Voltammetry to detect redox activity of the diazonium group.
  • Raman Spectroscopy to identify N=N vibrational modes (≈ 1400 cm⁻¹).
  • Mass Spectrometry (HRMS) to confirm molecular ion peaks (m/z 148.0273 for [C₇H₄N₂O₂]⁺). Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvent systems?

  • Methodological Answer : Perform systematic solvent polarity studies (e.g., using Kamlet-Taft parameters) to correlate reactivity with solvent dielectric constant. Use DFT calculations (B3LYP/6-311+G*) to model transition states in polar vs. non-polar media. Replicate conflicting studies under controlled humidity and oxygen levels to isolate environmental variables. Publish raw datasets and computational inputs to facilitate peer validation .

Q. What strategies are effective for probing the mechanistic role of this compound in photoredox catalysis?

  • Methodological Answer : Design trapping experiments with radical scavengers (e.g., TEMPO) and isotopic labeling (e.g., 15^{15}N-diazonium) to track intermediates. Use time-resolved fluorescence spectroscopy to study excited-state dynamics. Compare turnover frequencies (TOF) under UV vs. visible light to establish wavelength-dependent pathways. Collaborate with computational chemists to map potential energy surfaces .

Q. How can the electrochemical properties of this compound be leveraged for developing conductive polymers?

  • Methodological Answer : Electropolymerize this compound onto ITO electrodes using cyclic potential sweeps (-0.5 to +1.5 V vs. Ag/AgCl). Characterize film conductivity via four-point probe measurements and surface morphology with AFM. Optimize monomer concentration and electrolyte composition (e.g., TBAPF₆ in acetonitrile) to enhance charge carrier mobility. Validate doping effects using in situ Raman spectroelectrochemistry .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical handling and disposal of this compound in academic labs?

  • Methodological Answer : Follow OSHA guidelines for diazonium salts: use fume hoods, nitrile gloves, and explosion-proof refrigerators for storage. Neutralize waste with 10% NaHCO₃ before disposal. Document all safety protocols in supplementary materials and train lab personnel using COSHH risk assessments .

Q. How can researchers enhance the reproducibility of this compound-based studies?

  • Methodological Answer : Adhere to the Beilstein Journal’s experimental reporting standards:

  • Provide step-by-step synthesis protocols with exact molar ratios.
  • Publish raw spectral data and crystallographic files (CIF) as supplementary information.
  • Disclose batch-specific impurities via GC-MS. Use third-party reagent validation to minimize vendor variability .

Cross-Disciplinary Applications

Q. What interdisciplinary approaches integrate this compound into bioorthogonal chemistry or materials science?

  • Methodological Answer : Explore its use as a photoaffinity label in proteomics by coupling with alkyne-functionalized probes for click chemistry. In materials science, functionalize graphene oxide via electrochemical grafting and characterize adhesion with peel-off tests. Collaborate with biologists to assess cytotoxicity (e.g., MTT assays) for biomedical applicability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.